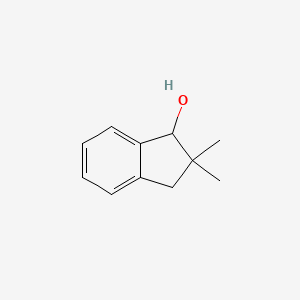
2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
“2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 17496-15-0 . It has a molecular weight of 162.23 and a linear formula of C11H14O .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol” is represented by the linear formula C11H14O . Unfortunately, the 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol” are not fully detailed in the available resources. and should be stored at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
A study by Sheridan et al. (2009) explored the synthesis and biological activity of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which is structurally related to 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol. These molecules demonstrated significant anti-inflammatory activity both in vivo and in vitro, suggesting their potential as new anti-inflammatory agents (Sheridan et al., 2009).
Catalyst in Synthesis Processes
A 2014 study by Reddy et al. detailed an efficient green synthesis process using 2,3-dihydro-1H-inden-1-ol. This process involved the reaction of 2,3-dihydro-1H-inden-5-amine, aldehydes, and ethyl dimethyl phosphonate under microwave irradiation, with molybdate sulfuric acid (MSA) as a catalyst. This method offered advantages like high yields, shorter reaction times, and environmentally benign conditions (Reddy et al., 2014).
Corrosion Inhibition
In 2018, Saady et al. investigated the anti-corrosive behavior of certain indanone derivatives, including 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol derivatives, on mild steel in hydrochloric acid. These compounds showed promising results as corrosion inhibitors, with efficiencies reaching up to 92% (Saady et al., 2018).
Dynamic Kinetic Resolution
Shimomura et al. (2015) demonstrated the use of 2,3-dihydro-1H-inden-1-ol in dynamic kinetic resolution (DKR). They combined Candida antarctica lipase and zeolite, using vinyl octanoate or p-chlorophenyl pentanoate as acyl donors, in a mixed solvent system. This method also showcased the repeated use of catalysts in the DKR of 2,3-dihydro-1H-inden-1-ol (Shimomura et al., 2015).
Photofluorescent Properties and Cytotoxicity
Politanskaya et al. (2015) synthesized benzene-fluorinated derivatives of 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, closely related to 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol, examining their photofluorescent properties, cytotoxicity against various cell lines, and antioxidant properties. The derivatives showed enhanced cytotoxic effects against certain tumor cell lines (Politanskaya et al., 2015).
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6,10,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFJGMBAXPKNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283400 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
17496-15-0 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethyl-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

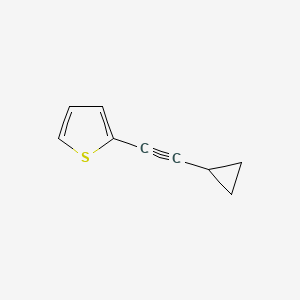

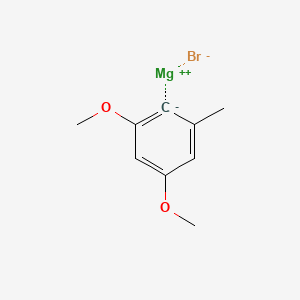
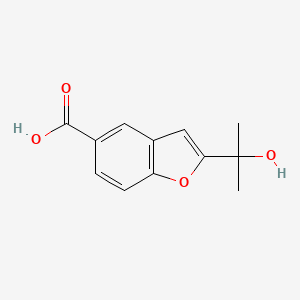
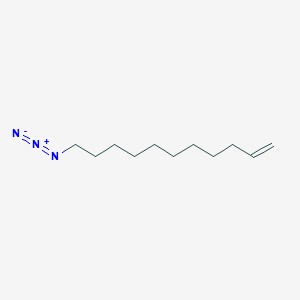
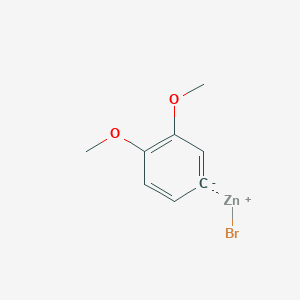
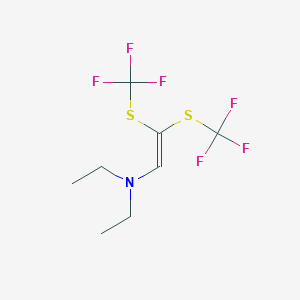


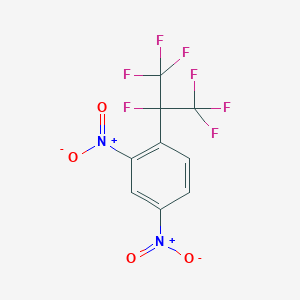
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)


